molecular formula C11H9ClN2O B6442469 2-(4-chloro-3-methylphenoxy)pyrazine CAS No. 2549002-63-1

2-(4-chloro-3-methylphenoxy)pyrazine

Cat. No. B6442469
CAS RN: 2549002-63-1
M. Wt: 220.65 g/mol
InChI Key: WNJYJNLWAUDVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-chloro-3-methylphenoxy)pyrazine” is a chemical compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . It also contains a phenoxy group and a methyl group . This compound is related to phenoxy herbicides, which are widely used in agriculture .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The synthesis of pyrazine-based molecules has also been discussed .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name. It contains a pyrazine ring, a phenoxy group, and a methyl group . The exact 3D structure would need to be determined experimentally or calculated using computational chemistry methods.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)pyrazine has been found to have a variety of scientific research applications. It has been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. It has also been used in the investigation of the structure-activity relationships of compounds, as well as in the study of the metabolism and pharmacokinetics of drugs. In addition, this compound has been used in the study of the pharmacodynamics of drugs, as well as in the study of the pharmacological effects of drugs.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)pyrazine has been found to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, including inflammation, blood clotting, and the regulation of blood pressure. By inhibiting the activity of COX, this compound can reduce the production of prostaglandins and thus reduce inflammation and other associated physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-platelet effects. In addition, this compound has been found to have anti-cancer and anti-viral effects. Furthermore, this compound has been found to have a variety of effects on the cardiovascular system, including the inhibition of platelet aggregation and the inhibition of the renin-angiotensin system.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)pyrazine has a number of advantages and limitations for use in lab experiments. One of the main advantages is its high solubility in a variety of solvents, which makes it easy to use in a variety of experiments. In addition, this compound is relatively stable and has a long shelf life, making it an ideal compound for use in long-term experiments. However, this compound is also toxic and can be irritating to the skin and eyes, so it should be handled with care.

Future Directions

2-(4-chloro-3-methylphenoxy)pyrazine has a variety of potential future applications in scientific research. One potential area of research is the development of new drugs that target the COX enzyme and its associated pathways. In addition, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the structure-activity relationships of compounds. Furthermore, this compound could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the metabolism of drugs. Finally, this compound could be used in the development of new drugs for the treatment of a variety of diseases and conditions.

Synthesis Methods

2-(4-chloro-3-methylphenoxy)pyrazine can be synthesized in a variety of ways. One of the most common methods is the reaction of 4-chloro-3-methylphenol with hydrazine hydrate. This reaction is carried out in a solvent, such as ethanol or methanol, and yields the desired product in high yields. Other methods for the synthesis of this compound include the reaction of 4-chloro-3-methylphenol with hydrazine hydrate in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, as well as the reaction of 4-chloro-3-methylphenol with hydrazine hydrate in the presence of a reducing agent, such as sodium borohydride.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYJNLWAUDVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.